Cyclo-tris(diméthoxyphosphonitrile)

Vue d'ensemble

Description

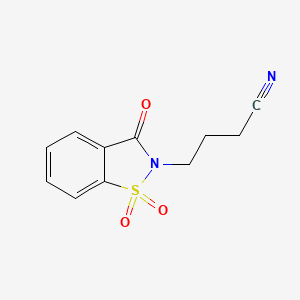

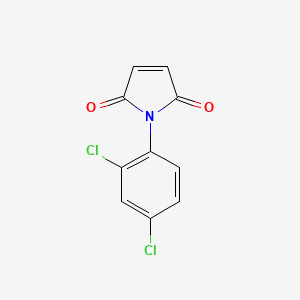

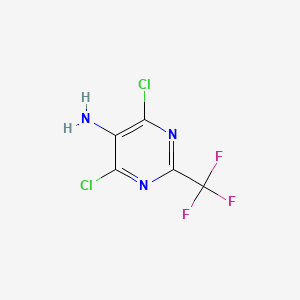

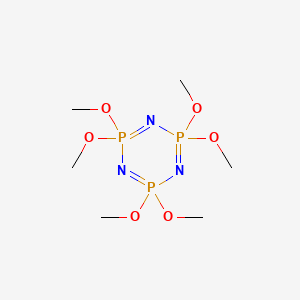

Hexamethoxyphosphazene is a class of phosphazene compound characterized by the presence of a cyclotriphosphazene core with various substituents attached to it. The core structure consists of alternating phosphorus and nitrogen atoms forming a ring, which can be functionalized with different groups to yield a wide range of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of hexamethoxyphosphazene derivatives typically involves nucleophilic substitution reactions where hexachlorocyclotriphosphazene reacts with different nucleophiles. For instance, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene is prepared by reacting hexachlorocycltriphosphaneze with the sodium salt of 4-hydroxybenzaldehyde followed by reduction of aldehyde groups to alcohol groups using sodium borohydride . Similarly, hexakis(2-methoxy-4-(2,3-dimethylphenylimino)phenylato)cyclotriphosphazene is synthesized by reacting hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene with 3,4-dimethylaniline .

Molecular Structure Analysis

The molecular structure of hexamethoxyphosphazene derivatives is often nonplanar due to the nature of the phosphazene cycle. The bond lengths between phosphorus and nitrogen atoms (P-N) and the valence angles (N-P-N) are found to change within narrow ranges, indicating a degree of rigidity in the ring structure . X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular structure of these compounds .

Chemical Reactions Analysis

Hexamethoxyphosphazene derivatives undergo various chemical reactions, including polymerization and substitution reactions. For example, hexakis(2,2,2-trifluorethoxy)cyclotriphosphazene reacts with borontrichloride at elevated temperatures to give a mixture of polymeric phosphazenes . Nucleophilic displacement reactions are performed with acetic anhydride and alkyl chlorides to demonstrate the chemistry of the free hydroxyl groups in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethoxyphosphazene derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of photophysical properties, such as fluorescence and excimer emission, which are studied using spectroscopic techniques . Their thermal and electrochemical properties are also investigated to understand their stability and potential applications . Additionally, some derivatives have been evaluated for biological activities, such as antimicrobial properties, which are assessed using methods like the agar well diffusion method .

Applications De Recherche Scientifique

Inhibition de la détection de quorum

Hexaméthoxyphosphazène : a été étudié pour son potentiel dans la perturbation de la détection de quorum (QS), un système de communication qui régule la pathogenèse bactérienne et les facteurs de virulence. En inhibant le QS, ce composé pourrait servir d'agent anti-virulence, offrant une approche nouvelle pour lutter contre la résistance aux antibiotiques .

Systèmes d'administration de médicaments

En raison de ses propriétés structurelles, l'hexaméthoxyphosphazène peut encapsuler d'autres molécules, ce qui le rend précieux dans les systèmes d'administration de médicaments. Sa capacité à augmenter la solubilité des composés organiques peu solubles et à masquer les odeurs en fait un candidat intéressant pour les applications pharmaceutiques .

Voltamétrie cyclique

En électrochimie, la voltamétrie cyclique est une technique utilisée pour caractériser et analyser des matériaux. L'hexaméthoxyphosphazène peut être impliqué dans des processus de transfert d'électrons, qui sont essentiels pour surveiller les réactions et les mécanismes dans les applications de voltamétrie cyclique .

Safety and Hazards

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQBXJDCTHCEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241927 | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957-13-1 | |

| Record name | Cyclo-tris(dimethoxyphosphonitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethoxyphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.